

Application Notes and Protocols for Recombinant PDAT Expression and Purification

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Compound of Interest

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Introduction

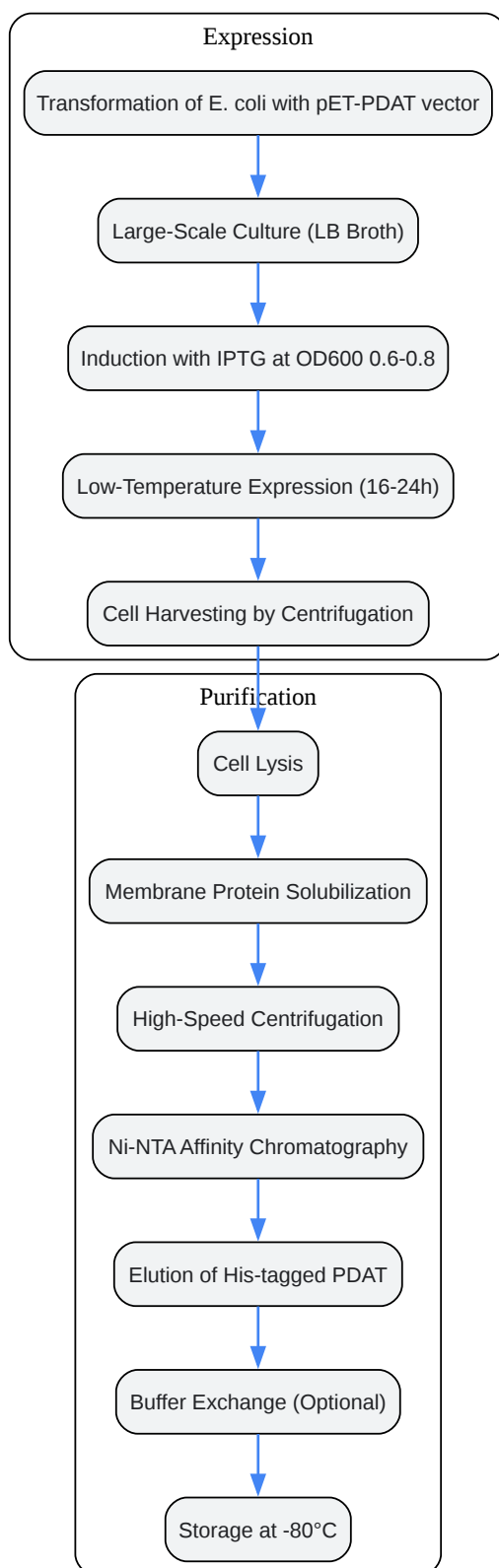
Phospholipid:diacylglycerol acyltransferase (**PDAT**) is a pivotal enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis.[1][2][3] It catalyzes the transfer of an acyl group from a phospholipid to diacylglycerol (DAG), playing a crucial role in lipid metabolism.[1][2] The study of **PDAT** is essential for understanding lipid homeostasis and its dysregulation in various metabolic diseases. Access to highly purified and active recombinant **PDAT** is fundamental for in vitro assays, including enzyme kinetics, inhibitor screening, and structural biology.[1] These application notes provide detailed protocols for the expression of recombinant **PDAT** in *Escherichia coli* and its subsequent purification, along with methods for assessing its enzymatic activity.

Data Presentation

The following table summarizes typical quantitative data obtained from the purification of a recombinant membrane-associated acyltransferase, providing a benchmark for the purification of recombinant **PDAT**.[1]

Purification Step	Total Protein (mg)	Target Protein (mg)	Yield (%)	Purity (%)
Cell Lysate	500	10	100	2
Solubilized Fraction	150	8	80	5.3
Affinity Chromatography	5	4.2	42	>85
Size Exclusion Chromatography	2.5	2.2	22	>95

Experimental Workflow



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Caption: Workflow for recombinant **PDAT** expression and purification.[1]

Experimental Protocols

Protocol 1: Expression of His-tagged Recombinant PDAT in E. coli

This protocol outlines the expression of N-terminally His-tagged **PDAT** using an E. coli expression system.[\[1\]](#)

Materials:

- pET expression vector containing the **PDAT** gene with an N-terminal 6x-His tag
- E. coli expression strain (e.g., BL21(DE3))
- Luria-Bertani (LB) broth
- Appropriate antibiotic for plasmid selection (e.g., Kanamycin)
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)

Procedure:

- Transformation: Transform the pET-**PDAT** plasmid into the E. coli expression strain.
- Starter Culture: Inoculate a single colony into 50 mL of LB broth containing the appropriate antibiotic and grow overnight at 37°C with shaking at 200 rpm.[\[1\]](#)
- Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.[\[1\]](#)
- Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[\[1\]](#)
- Expression: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.[\[1\]](#)

- Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further use.[\[1\]](#)

Protocol 2: Purification of His-tagged Recombinant PDAT

This protocol details the purification of His-tagged **PDAT** from E. coli cell pellets. This protocol is adapted from methods used for other recombinant membrane-associated acyltransferases.
[\[1\]](#)

Materials:

- Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, 1 mg/mL lysozyme
- Solubilization Buffer: Lysis Buffer with 1% Dodecyl- β -D-maltoside (DDM)
- Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.1% DDM
- Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 250 mM imidazole, 0.1% DDM[\[1\]](#)
- Storage Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% DDM
- Ni-NTA affinity resin
- Chromatography column

Procedure:

- Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (10 mL per gram of cell pellet).[\[1\]](#) Incubate on ice for 30 minutes, followed by sonication to ensure complete lysis.
- Solubilization: Add Solubilization Buffer to the lysate and incubate for 1 hour at 4°C with gentle stirring to solubilize the membrane proteins.[\[1\]](#)

- Clarification: Centrifuge the solubilized lysate at 100,000 x g for 1 hour at 4°C to pellet insoluble material. Collect the supernatant containing the solubilized His-tagged **PDAT**.[\[1\]](#)
- Affinity Chromatography:
 - Equilibrate the Ni-NTA resin in a chromatography column with 10 column volumes (CV) of Lysis Buffer containing 0.1% DDM.[\[1\]](#)
 - Load the clarified supernatant onto the column at a slow flow rate (e.g., 0.5 mL/min).[\[1\]](#)
 - Wash the column with 20 CV of Wash Buffer to remove non-specifically bound proteins.[\[1\]](#)
 - Elute the His-tagged **PDAT** with 5 CV of Elution Buffer and collect fractions.[\[1\]](#)
- Analysis of Fractions: Analyze the collected fractions by SDS-PAGE to identify those containing the purified **PDAT** protein. Pool the fractions with the highest purity.[\[1\]](#)
- Buffer Exchange (Optional): If necessary, exchange the buffer of the purified protein solution to a storage buffer using dialysis or a desalting column.[\[1\]](#)
- Storage: Aliquot the purified protein and store at -80°C.[\[1\]](#)

Protocol 3: PDAT Enzymatic Activity Assay

This fluorescence-based assay is used to determine the activity of the purified recombinant **PDAT**.

Materials:

- Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA
- Phosphatidylcholine (PC) liposomes
- NBD-Diacylglycerol (NBD-DAG)
- Developing Solvent: Hexane:Diethyl Ether:Acetic Acid (70:30:1, v/v/v)
- Silica TLC plate

Procedure:

- **Substrate Preparation:** Prepare a stock solution of NBD-DAG in an appropriate solvent (e.g., chloroform/methanol).
- **Reaction Setup:** In a microcentrifuge tube, prepare the reaction mixture:
 - Assay Buffer
 - PC liposomes (e.g., 100 μ M final concentration)
 - NBD-DAG (e.g., 10 μ M final concentration, added from stock and solvent evaporated)
 - Purified **PDAT** protein (e.g., 1-5 μ g)
 - Bring the final volume to 100 μ L with Assay Buffer.[1]
- **Incubation:** Incubate the reaction mixture at 30°C for 30-60 minutes.[1]
- **Reaction Termination and Lipid Extraction:** Stop the reaction by adding 500 μ L of chloroform:methanol (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase.[1]
- **TLC Analysis:** Spot the extracted lipids onto a silica TLC plate. Develop the TLC plate in the Developing Solvent until the solvent front is near the top.[1]
- **Detection and Quantification:** Air dry the TLC plate. Visualize the fluorescently labeled lipids (NBD-DAG and NBD-TAG) using a fluorescence imager. Quantify the intensity of the NBD-TAG spot to determine **PDAT** activity.[1]

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